5-(5-Formylthiophen-2-YL)-2-hydroxypyridine
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Overview
Description
5-(5-Formylthiophen-2-YL)-2-hydroxypyridine is a chemical compound that features a thiophene ring substituted with a formyl group at the 5-position and a hydroxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Formylthiophen-2-YL)-2-hydroxypyridine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Hydroxypyridine: The formylated thiophene is coupled with 2-hydroxypyridine through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using palladium catalysts and appropriate bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(5-Formylthiophen-2-YL)-2-hydroxypyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: 5-(5-Carboxythiophen-2-YL)-2-hydroxypyridine.
Reduction: 5-(5-Hydroxymethylthiophen-2-YL)-2-hydroxypyridine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(5-Formylthiophen-2-YL)-2-hydroxypyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(5-Formylthiophen-2-YL)-2-hydroxypyridine depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2,5-dibromothiophene share the thiophene core but differ in their substituents.
Hydroxypyridine Derivatives: Compounds like 2-hydroxypyridine and 2,6-dihydroxypyridine share the hydroxypyridine moiety but differ in their substitution patterns.
Properties
IUPAC Name |
5-(6-oxo-1H-pyridin-3-yl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-6-8-2-3-9(14-8)7-1-4-10(13)11-5-7/h1-6H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAWWTYRIMTRNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=CC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682687 |
Source
|
Record name | 5-(6-Oxo-1,6-dihydropyridin-3-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-35-8 |
Source
|
Record name | 5-(6-Oxo-1,6-dihydropyridin-3-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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